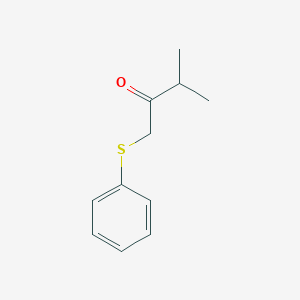

3-methyl-1-(phenylsulfanyl)butan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-phenylsulfanylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAUOCRPISRSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CSC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338805 | |

| Record name | 3-Methyl-1-phenylsulfanyl-butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71221-49-3 | |

| Record name | 3-Methyl-1-phenylsulfanyl-butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes to 3-Methyl-1-(phenylsulfanyl)butan-2-one

Direct synthetic routes to this compound can be proposed based on fundamental organic reactions. These pathways would involve the formation of the key carbon-sulfur bond and the butanone backbone.

A primary and straightforward approach to synthesizing α-arylthio ketones is through the nucleophilic substitution of an α-haloketone with a thiolate. In this proposed pathway for this compound, the corresponding α-haloketone, 1-halo-3-methylbutan-2-one, would react with thiophenol in the presence of a base. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the halide from the α-carbon of the ketone.

The reactivity of α-haloketones in bimolecular nucleophilic substitution reactions is generally enhanced compared to their corresponding alkyl halide counterparts. nih.gov The choice of the halogen (Cl, Br, I) can influence the reaction rate, with iodide being the best leaving group.

Proposed Reaction Scheme:

This method is advantageous due to the ready availability of the starting materials and the generally high yields achieved in similar reactions.

Another viable approach involves the modification of precursor molecules that already contain the basic carbon skeleton. One such strategy could start from 3-methyl-1-butene. This alkene could be subjected to an α-sulfenylation reaction. While more complex, this method offers an alternative route.

A more practical precursor-based approach would be the oxidation of the corresponding alcohol, 3-methyl-1-(phenylsulfanyl)butan-2-ol. This secondary alcohol could be synthesized via the ring-opening of a suitable epoxide with a thiophenolate anion, followed by the introduction of the methyl group. The subsequent oxidation of the alcohol to the ketone can be achieved using a variety of standard oxidizing agents. njit.edu

| Precursor Molecule | Reagents for Conversion to Target Compound | Key Transformation |

| 1-halo-3-methylbutan-2-one | Thiophenol, Base (e.g., NaOH, K2CO3) | Nucleophilic Substitution |

| 3-methyl-1-(phenylsulfanyl)butan-2-ol | Oxidizing agent (e.g., PCC, Swern oxidation) | Oxidation |

Analogous Synthetic Strategies for Structurally Related Butanone Derivatives

The synthetic methodologies for structurally related butanone derivatives provide a broader context and offer alternative strategies that could be adapted for the synthesis of this compound.

The Michael addition of thiols to α,β-unsaturated carbonyl compounds is a powerful and widely used method for forming carbon-sulfur bonds in a 1,4-fashion. scielo.brsemanticscholar.org This strategy could be employed to synthesize a precursor to the target molecule. For instance, the reaction of an α,β-unsaturated ketone, such as 3-methylbut-3-en-2-one, with thiophenol would yield a γ-thiophenoxy ketone. While this does not directly produce the target compound, it illustrates a key C-S bond-forming reaction.

A study on the Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions demonstrated high efficiency and mild reaction conditions. semanticscholar.org For example, the reaction of methyl vinyl ketone with thiophenol yielded the Michael adduct in 93% yield after 30 minutes at room temperature. researchgate.net

The reaction of crotonaldehyde (B89634) with thiophenol in an aqueous medium also yields the Michael addition product, highlighting the versatility of this reaction in different solvent systems. scielo.brresearchgate.net

| Michael Acceptor | Thiol | Conditions | Product | Yield |

| Methyl vinyl ketone | Thiophenol | Neat, 30°C, 30 min | 4-(Phenylthio)butan-2-one | 93% researchgate.net |

| Methyl vinyl ketone | 4-Chlorothiophenol | Neat, 30°C, 15 min | 4-((4-Chlorophenyl)thio)butan-2-one | 98% researchgate.net |

| Crotonaldehyde | Thiophenol | Aqueous NaHCO3, rt, 40 min | 3-(Phenylthio)butanal | Not specified scielo.brresearchgate.net |

The synthesis of butanone and its derivatives can be achieved through various methods, including the oxidation of secondary alcohols. For instance, 2-butanone (B6335102) can be synthesized from 2-butanol (B46777) via oxidation with reagents like sodium dichromate and sulfuric acid. njit.edu This fundamental transformation is applicable to a wide range of substituted butanols, including a potential precursor like 3-methyl-1-(phenylsulfanyl)butan-2-ol.

Another approach involves the functionalization of a pre-existing ketone. The α-functionalization of ketones is a cornerstone of organic synthesis. researchgate.net An alternative to the classical enolate chemistry involves a reversal of polarity (umpolung), where a masked ketone acts as an electrophile for reaction with various nucleophiles, including thiolates. springernature.comberkeley.edu

The development of stereoselective methods for the synthesis of chiral α-functionalized ketones is of great interest due to the prevalence of these motifs in biologically active molecules. nih.gov While the target molecule, this compound, does not possess a stereocenter, analogous structures with chirality can be synthesized using asymmetric methodologies.

For instance, the enantioselective α-functionalization of ketones can be achieved using metallacyclic iridium catalysts, allowing for the formation of C-S bonds with high enantioselectivity. springernature.comberkeley.edu This approach involves the reaction of a masked ketone electrophile with a thiol-based nucleophile.

Furthermore, the synthesis of chiral α,α-disubstituted ketones, which can be challenging due to potential racemization, has been achieved through methods like visible light photoactivation and phosphoric acid catalysis. nih.gov Although not directly applicable to the target molecule, these advanced strategies highlight the ongoing developments in the stereocontrolled synthesis of complex ketones.

Nucleophilic Substitution Strategies

Nucleophilic substitution represents one of the most direct and widely employed methods for synthesizing α-arylthio ketones. This approach typically involves the reaction of a nucleophilic sulfur species with a ketone derivative containing a leaving group at the α-position.

A primary strategy is the SN2 reaction between an α-haloketone and a thiophenoxide salt. youtube.com In this method, a precursor such as 1-chloro- or 1-bromo-3-methylbutan-2-one is treated with a nucleophile like sodium thiophenoxide. The reaction is notably efficient due to the electronic influence of the adjacent carbonyl group, which helps to stabilize the transition state of the bimolecular substitution. youtube.com This stabilization lowers the activation energy, making the α-halo ketone a highly reactive substrate for this transformation. youtube.com

An alternative nucleophilic substitution pathway utilizes β-keto esters as starting materials. nih.gov In a process applicable to the target compound, a β-keto ester could react with a sulfenylating agent like sodium S-phenyl sulfurothioate (a Bunte salt) in the presence of a base. nih.gov The base facilitates the formation of an enolate from the β-keto ester, which then acts as the nucleophile. The subsequent reaction with the Bunte salt, followed by hydrolysis and decarboxylation, yields the desired α-thio ketone. nih.gov The choice of base concentration can be crucial for selectively achieving either α-thio ketones or α-thio esters. nih.gov

| Strategy | Ketone Precursor | Sulfur Source | Key Reaction Type | General Conditions |

|---|---|---|---|---|

| α-Haloketone Substitution | 1-Halo-3-methylbutan-2-one | Sodium thiophenoxide | SN2 | Aprotic solvent (e.g., acetone, DMF) |

| β-Keto Ester Route | Ethyl 2-isobutyrylacetate | Sodium S-phenyl sulfurothioate | Enolate substitution, Hydrolysis, Decarboxylation | Basic conditions in toluene (B28343) at elevated temperatures. nih.gov |

Acylation Reactions

Acylation reactions provide another versatile route to this compound, focusing on the formation of the carbon-carbon bond adjacent to the carbonyl group. A plausible strategy involves the acylation of a stabilized carbanion derived from a thioether.

This approach would commence with a starting material such as methyl phenyl sulfide (B99878) (thioanisole). Deprotonation of the methyl group using a strong base, for example, an organolithium reagent like n-butyllithium, generates a potent nucleophilic carbanion, (phenylthio)methanide. This nucleophile can then react with a suitable isobutyryl electrophile, such as isobutyryl chloride or isobutyric anhydride (B1165640). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the carbanion attacks the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.comlibretexts.org Subsequent elimination of the leaving group (e.g., chloride) forms the ketone product. This method is effective for building the ketone structure directly onto the sulfur-bearing carbon atom.

Advanced Synthetic Techniques Applicable to the Compound

Modern synthetic chemistry offers more sophisticated and efficient methods that could be adapted for the synthesis of this compound. These include catalytic bond formations and continuous flow processes.

Catalytic Methods for Carbon-Carbon and Carbon-Sulfur Bond Formation

Transition-metal catalysis has revolutionized the formation of carbon-heteroatom and carbon-carbon bonds, offering milder and more selective alternatives to classical methods.

For Carbon-Sulfur bond formation , modern cross-coupling reactions can be envisioned. Instead of a stoichiometric SN2 reaction, the α-sulfenylation of a pre-formed ketone enolate can be achieved catalytically. Palladium or copper catalysts, often used in Buchwald-Hartwig-type couplings, are effective for C-S bond formation. acsgcipr.org A potential route would involve the reaction of the enolate of 3-methylbutan-2-one with a phenylthio source in the presence of a suitable metal catalyst and ligand. Copper-catalyzed systems, which are often less expensive than palladium, have shown high efficiency for coupling thiols with various partners and could be adapted for this transformation. acsgcipr.orguu.nl

For Carbon-Carbon bond formation , catalytic methods can be employed to construct the ketone backbone. Recent advances include redox-neutral cross-coupling reactions that can form ketones from precursors like primary alcohols and aryl triflates using nickel catalytic systems. mdpi.com Such a strategy could potentially be adapted to couple a phenylsulfanyl-containing fragment with a four-carbon building block.

| Bond Formed | Catalytic System | Potential Reactants | Reaction Type |

|---|---|---|---|

| Carbon-Sulfur (C-S) | Copper (I) or Palladium (0) | 3-methylbutan-2-one + Phenylthiol derivative | Catalytic α-Sulfenylation |

| Carbon-Carbon (C-C) | Nickel or Palladium | Thioanisole derivative + Isobutyryl precursor | Cross-Coupling Acylation |

Continuous Flow Synthesis Potential

Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. nih.gov While a specific continuous flow synthesis for this compound has not been detailed in the literature, the successful synthesis of related α-arylthio ketones using this technology highlights its strong potential. nih.govmdpi.com

A relevant study demonstrated the straightforward, continuous-flow synthesis of arylthio-cyclopropyl ketones from 2-hydroxycyclobutanones and aryl thiols. nih.govmdpi.com This process utilized a packed-bed reactor filled with a reusable solid acid catalyst (Amberlyst-35). nih.gov A similar setup could be designed for the target molecule, where a stream of 3-methylbutan-2-one and a phenylthiol derivative are passed through a heated column containing a catalyst to facilitate the C-S bond formation.

The key advantages of applying this technology would include:

Scalability: The production rate can be easily increased by extending the operation time or using a larger reactor, making it suitable for multigram synthesis. nih.gov

Safety: The small reaction volume at any given time minimizes risks, which is particularly beneficial when handling unpleasant or toxic reagents like thiols. researchgate.net

Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purity compared to batch reactions. mdpi.com

A hypothetical flow process could be designed based on reported systems, demonstrating the applicability of this advanced technique to the synthesis of this compound. nih.govmdpi.com

Chemical Reactivity and Transformation Pathways

Reactivity of the Ketone Functionality

The ketone group in 3-methyl-1-(phenylsulfanyl)butan-2-one is a key site for a variety of chemical reactions, most notably nucleophilic additions to the carbonyl carbon and reactions involving the formation of an enolate at the alpha-carbon.

Nucleophilic Addition Reactions (e.g., reduction to alcohols)

The carbonyl group of a ketone is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. A common example of this is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents.

For instance, sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to alcohols. The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide, typically by the solvent (e.g., methanol (B129727) or ethanol), yields the corresponding secondary alcohol, 3-methyl-1-(phenylsulfanyl)butan-2-ol.

Table 1: Common Reducing Agents for Ketones and Their General Reactivity

| Reducing Agent | Formula | Typical Solvents | Reactivity Profile |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Mild; reduces aldehydes and ketones. |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Strong; reduces aldehydes, ketones, esters, carboxylic acids. |

Alpha-Substitution and Enolate Chemistry (e.g., aldol (B89426) reactions)

The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) imparts acidity to these hydrogens. The phenylsulfanyl group at the α-position further enhances this acidity, facilitating the formation of an enolate ion upon treatment with a suitable base. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

One of the most significant reactions involving enolates is the aldol reaction. wikipedia.orglibretexts.orgmasterorganicchemistry.com In a crossed aldol condensation, the enolate of this compound can react with an aldehyde or another ketone that cannot enolize (or enolizes less readily). wikipedia.org For example, reaction with benzaldehyde (B42025) in the presence of a base would lead to the formation of a β-hydroxy ketone. Subsequent dehydration of this aldol addition product can yield an α,β-unsaturated ketone. The general mechanism involves the nucleophilic attack of the enolate on the carbonyl carbon of the reaction partner.

Transformations Involving the Phenylsulfanyl Moiety

The sulfur atom in the phenylsulfanyl group is a versatile reactive center, capable of undergoing oxidation, as well as participating in both nucleophilic and electrophilic reactions.

Oxidation Reactions of the Thioether (e.g., to sulfoxides and sulfones)

The thioether linkage in this compound can be readily oxidized to a sulfoxide (B87167) and further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, will typically convert the thioether to the corresponding sulfoxide, 3-methyl-1-(phenylsulfinyl)butan-2-one. nih.gov The use of a stronger oxidizing agent or an excess of the oxidant, such as hydrogen peroxide or two or more equivalents of m-CPBA, will lead to the formation of the sulfone, 3-methyl-1-(phenylsulfonyl)butan-2-one. uzh.ch

Table 2: Common Oxidizing Agents for Thioethers

| Oxidizing Agent | Formula | Product with Thioether (1 eq.) | Product with Thioether (>2 eq.) |

| meta-Chloroperoxybenzoic acid | m-CPBA | Sulfoxide | Sulfone |

| Hydrogen Peroxide | H₂O₂ | Sulfoxide | Sulfone |

| Sodium Periodate | NaIO₄ | Sulfoxide | - |

The resulting α-keto sulfoxides and sulfones are valuable synthetic intermediates due to the electron-withdrawing nature of the sulfinyl and sulfonyl groups, which further activates the adjacent methylene (B1212753) protons.

Nucleophilic and Electrophilic Reactions at Sulfur

The sulfur atom in a thioether possesses lone pairs of electrons, rendering it nucleophilic. libretexts.orgmsu.edu It can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. For example, reaction with methyl iodide would yield a sulfonium salt where the sulfur atom is bonded to a methyl group and carries a positive charge.

Conversely, the sulfur atom can also be the site of electrophilic attack under certain conditions, a concept known as umpolung. organic-chemistry.org This typically requires activation of the sulfur atom with a suitable leaving group.

Rearrangement Reactions and Cyclization Processes (e.g., ring-opening/expansion in related sulfones)

The derivatives of this compound, particularly the corresponding sulfoxide and sulfone, can undergo synthetically useful rearrangement reactions.

One notable transformation is the Pummerer rearrangement , which involves the conversion of a sulfoxide to an α-acyloxythioether in the presence of an acid anhydride (B1165640) like acetic anhydride. wikipedia.orgchem-station.com For the sulfoxide derivative of the title compound, this would involve acylation of the sulfoxide oxygen, followed by elimination and trapping of the resulting thionium (B1214772) ion by an acetate (B1210297) nucleophile. acs.orgsemanticscholar.org This reaction provides a pathway to further functionalize the carbon atom alpha to the sulfur.

Another important reaction, applicable to the sulfone derivative, is the Ramberg-Bäcklund reaction . organic-chemistry.orgwikipedia.org This reaction converts an α-halo sulfone into an alkene through a base-induced rearrangement with the extrusion of sulfur dioxide. synarchive.com To apply this to 3-methyl-1-(phenylsulfonyl)butan-2-one, the carbon alpha to both the carbonyl and sulfonyl groups would first need to be halogenated. Treatment with a strong base would then initiate the rearrangement, leading to an alkene. The reaction proceeds through a transient three-membered episulfone intermediate. wikipedia.org

Multi-Component Reactions and Heterocycle Formation involving the compound or its derivatives

Following a comprehensive review of available scientific literature, no specific research detailing the participation of this compound or its direct derivatives in multi-component reactions (MCRs) for the formation of heterocyclic structures has been identified.

Multi-component reactions are efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial molecules. These reactions are highly valued in medicinal and materials chemistry for their ability to rapidly generate complex molecules and diverse compound libraries.

Similarly, the direct use of this compound as a primary building block for the synthesis of heterocycles through other cyclization pathways is not documented in the reviewed literature. While α-sulfanyl ketones, as a general class of compounds, are known to be versatile intermediates in organic synthesis, specific pathways originating from this compound to create heterocyclic rings have not been reported.

Research in this area often focuses on related structures. For instance, studies have shown that β-dicarbonyl compounds containing alkylsulfide groups, such as 3-[(alkylsulfanyl)methyl]pentane-2,4-diones, can react with hydrazines to form substituted pyrazoles. However, these reactants are structurally distinct from this compound.

Consequently, due to the absence of specific research findings on this particular compound, no data tables or detailed reaction pathways for its application in multi-component reactions and heterocycle formation can be provided at this time. Further investigation would be required to explore the potential reactivity of this compound in these synthetic transformations.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

In ¹H NMR analysis of 3-methyl-1-(phenylsulfanyl)butan-2-one, the distinct chemical environments of the hydrogen atoms result in a characteristic spectrum. The protons of the phenyl group typically appear as a complex multiplet in the aromatic region (δ 7.2-7.4 ppm). The two protons of the methylene (B1212753) group (CH₂) adjacent to the sulfur atom are expected to produce a singlet at approximately δ 3.8 ppm. The single proton of the methine group (CH) of the isopropyl moiety is anticipated to be a septet around δ 3.0 ppm due to coupling with the six protons of the adjacent methyl groups. These two methyl groups (CH₃) are equivalent and would appear as a doublet at approximately δ 1.1 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | 7.2-7.4 | Multiplet | 5H |

| Methylene (S-CH₂) | ~3.8 | Singlet | 2H |

| Methine (CH) | ~3.0 | Septet | 1H |

| Methyl (CH(CH₃)₂) | ~1.1 | Doublet | 6H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. weebly.comlibretexts.org For this compound, the carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 205-215 ppm. libretexts.org The carbon atoms of the phenyl ring would produce signals between δ 125-135 ppm. The methylene carbon (S-CH₂) is predicted to appear around δ 50 ppm, while the methine carbon (CH) of the isopropyl group would be found near δ 40 ppm. The two equivalent methyl carbons (CH₃) would give a single signal at approximately δ 18 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~210 |

| Phenyl (C-S) | ~135 |

| Phenyl (ortho, meta, para C-H) | 125-130 |

| Methylene (S-CH₂) | ~50 |

| Methine (CH) | ~40 |

| Methyl (CH(CH₃)₂) | ~18 |

Two-dimensional NMR techniques are employed to further confirm the structural assignment by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this molecule, a key correlation would be observed between the methine (CH) septet and the methyl (CH₃) doublet of the isopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with their directly attached carbon atoms. sdsu.educolumbia.edu It would show cross-peaks connecting the ¹H signals for the S-CH₂, CH, and CH₃ groups to their corresponding ¹³C signals, as listed in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. columbia.eduyoutube.com HMBC is crucial for piecing together the molecular fragments. Key correlations would include the protons of the S-CH₂ group to the carbonyl carbon and the ipso-carbon of the phenyl ring. Additionally, the protons of the isopropyl group (both CH and CH₃) would show correlations to the carbonyl carbon, unambiguously establishing the connectivity of the ketone.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of this compound, which is C₁₁H₁₄OS. The calculated exact mass can be compared to the experimentally measured value to confirm the molecular formula with high confidence.

When the molecular ion of this compound is subjected to energy in the mass spectrometer, it breaks apart into smaller, charged fragments. The pattern of these fragments provides valuable structural clues. chemguide.co.uk A primary fragmentation pathway for ketones is alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. youtube.comlibretexts.org

Expected fragmentation patterns include:

Cleavage of the bond between the carbonyl carbon and the methylene group, potentially forming a [C₆H₅S-CH₂]⁺ fragment (m/z = 123) or a [CH(CH₃)₂-CO]⁺ fragment (m/z = 71).

Cleavage of the bond between the carbonyl carbon and the isopropyl group, leading to the loss of an isopropyl radical and the formation of a [C₆H₅S-CH₂-CO]⁺ fragment (m/z = 151).

Cleavage of the C-S bond, which could result in a [C₆H₅]⁺ fragment (m/z = 77) or a [C₆H₅S]⁺ fragment (m/z = 109).

| Proposed Fragment Ion Structure | Mass-to-Charge Ratio (m/z) |

|---|---|

| [C₁₁H₁₄OS]⁺ (Molecular Ion) | 194 |

| [C₆H₅S-CH₂-CO]⁺ | 151 |

| [C₆H₅S-CH₂]⁺ | 123 |

| [C₆H₅S]⁺ | 109 |

| [C₆H₅]⁺ | 77 |

| [CH(CH₃)₂-CO]⁺ | 71 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a related compound, butan-2-one, shows a characteristic strong absorption band for the carbonyl group (C=O) stretching vibration in the region of 1700 to 1725 cm⁻¹. docbrown.info Multiple C-H absorptions are also observed around 1215 to 1435 cm⁻¹ and near 3000 cm⁻¹. docbrown.info For this compound, the presence of the phenylthio group would introduce additional characteristic peaks. The specific frequencies of these absorption bands are indicative of the bond vibrations within the molecule, allowing for the confirmation of its key structural features.

| Functional Group | Characteristic Absorption (cm⁻¹) (Typical Range) |

| Carbonyl (C=O) Stretch | 1700 - 1725 |

| C-H Stretch (Aliphatic) | ~3000 |

| C-H Bend (Aliphatic) | 1215 - 1435 |

| C-S Stretch | 600 - 800 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Advanced Structural Analysis

Further elucidation of the compound's structure requires more sophisticated techniques that provide detailed three-dimensional information and assess its stereochemical purity.

X-ray Crystallography for Solid-State Structural Determination

| Crystallographic Parameter | Typical Information Obtained |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths | Internuclear distances between bonded atoms |

| Bond Angles | Angles between adjacent bonds |

| Torsion Angles | Dihedral angles defining molecular conformation |

Chiral Analysis Techniques (e.g., Chiral HPLC) for Enantiomeric Purity Assessment

Given that this compound possesses a chiral center at the carbon bearing the methyl group, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wiley-vch.dewindows.net The development of a chiral HPLC method would involve selecting an appropriate chiral column and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. researchgate.net The enantiomeric excess (ee) can then be calculated from the relative peak areas in the chromatogram.

| Chiral HPLC Parameter | Typical Conditions and Observations |

| Chiral Stationary Phase | e.g., Polysaccharide-based (Cellulose or Amylose derivatives) |

| Mobile Phase | e.g., n-Hexane/Isopropanol mixture |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Retention Times | Different for (R) and (S) enantiomers |

| Enantiomeric Excess (ee) | Calculated from the integrated peak areas of the two enantiomers |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures and molecular properties. For a molecule like 3-methyl-1-(phenylsulfanyl)butan-2-one, DFT is instrumental in elucidating its fundamental chemical characteristics.

DFT calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles. The presence of a flexible side chain with a phenyl group and a sulfur atom introduces several rotational degrees of freedom, making the conformational landscape potentially complex.

Computational studies on similar ketones utilize hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve reliable geometries. nih.gov The optimized geometry provides crucial information about the spatial arrangement of the functional groups, which in turn influences the molecule's reactivity and spectroscopic properties.

Table 1: Representative DFT-Calculated Geometrical Parameters for an α-Phenylsulfanyl Ketone Moiety (Analogous to this compound)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | 1.21 - 1.23 Å |

| C-S | 1.80 - 1.85 Å | |

| S-C(phenyl) | 1.75 - 1.80 Å | |

| C-C(carbonyl) | 1.50 - 1.54 Å | |

| Bond Angle | C-C-O | 118 - 122° |

| C-S-C | 100 - 105° | |

| C-C-S | 108 - 112° |

Note: These values are illustrative and based on general findings for similar molecular structures in computational studies.

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. ekb.egresearchgate.net

For this compound, characteristic vibrational frequencies would include the C=O stretching frequency, typically appearing in the range of 1700-1725 cm⁻¹, and various vibrations associated with the phenyl and alkyl groups. Theoretical calculations can also help to identify how the presence of the phenylsulfanyl group influences the electronic environment of the carbonyl group and thus its characteristic stretching frequency.

Table 2: Predicted Vibrational Frequencies and Assignments for a Ketone with a Phenylsulfanyl Group (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1715 | Carbonyl stretch |

| ν(C-S) | 680 | Carbon-sulfur stretch |

| ν(C-H, aromatic) | 3050-3100 | Aromatic C-H stretch |

| ν(C-H, aliphatic) | 2850-2960 | Aliphatic C-H stretch |

| δ(CH₃) | 1375, 1450 | Methyl bending |

Note: These are typical frequency ranges and assignments derived from computational studies on analogous compounds.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a vital role in understanding the intricate details of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. DFT calculations are extensively used to elucidate reaction mechanisms by determining the energetics of these species. chemrxiv.orgrsc.orgresearchgate.netsciforum.net

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the α-carbon, DFT can be used to model the reaction pathway. Locating the transition state structure allows for the calculation of the activation energy, which is a key determinant of the reaction rate. Natural Bond Orbital (NBO) analysis can further provide insights into charge distribution and bond-breaking/bond-forming processes during the reaction. researchgate.net

Stereochemical Predictions and Stereoselectivity Modeling

Many chemical reactions can lead to the formation of multiple stereoisomers. Computational modeling has become an invaluable tool for predicting and understanding the stereoselectivity of such reactions. rsc.orgvub.benih.gov By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially.

In reactions involving a chiral center, such as in this compound, or in reactions that create a new stereocenter, understanding the factors that control stereoselectivity is crucial. DFT calculations can model the interactions between the substrate, reagents, and any catalysts to rationalize the observed stereochemical outcome. For instance, in the reduction of the ketone, computational models can predict whether the hydride will attack from the re or si face of the carbonyl group, leading to the formation of a specific alcohol stereoisomer. vub.be

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of several single bonds, this compound is a flexible molecule that can adopt numerous conformations. Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational space of such molecules. libretexts.orgnih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion.

Applications in Advanced Organic Synthesis

Precursor in Chiral Synthesis and Stereodefined Building Blocks

The structure of 3-methyl-1-(phenylsulfanyl)butan-2-one is inherently prochiral at the carbonyl carbon, making it an excellent starting point for the synthesis of chiral molecules. The ability to control the stereochemistry during its transformation into more complex products is a cornerstone of its utility.

Enantioselective Transformations to Alcohols or Amines

A primary application of α-(phenylthio)ketones is their conversion into chiral, non-racemic alcohols through enantioselective reduction. The resulting β-hydroxy thioethers are highly valuable, stereodefined building blocks.

Detailed Research Findings: The asymmetric reduction of prochiral ketones is a well-established field in organic synthesis. Catalytic methods, which use a small amount of a chiral catalyst to generate products with high enantiomeric excess (e.e.), are particularly prominent. One of the most effective methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with borane (B79455) (BH₃). york.ac.ukwikipedia.org This system is renowned for its high enantioselectivity across a wide range of ketone substrates. mdpi.commdpi.com The catalyst coordinates to both the borane and the ketone's carbonyl oxygen, holding the substrate in a rigid conformation that forces the hydride transfer to occur preferentially to one of the two enantiotopic faces of the ketone.

For a substrate like this compound, the enantioselective reduction would yield either the (R) or (S) enantiomer of 3-methyl-1-(phenylsulfanyl)butan-2-ol. The predictability and high selectivity of catalysts allow for the targeted synthesis of the desired stereoisomer. These chiral β-hydroxy thioethers can then be converted into chiral amines, another critical class of molecules, through processes like Mitsunobu reactions or by converting the alcohol to a leaving group followed by substitution with an amine source.

| Method | Catalyst/Reagent | Typical Substrate | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| CBS Reduction | Chiral Oxazaborolidine / Borane | Aryl-alkyl ketones, α,β-unsaturated ketones | >90% |

| Noyori Asymmetric Hydrogenation | Ru(II)-chiral diphosphine/diamine | Simple ketones, functionalized ketones | >95% |

| Midland Alpine Borane Reduction | Chiral organoborane (e.g., from α-pinene) | Ketones with significant steric difference between substituents | High, substrate-dependent |

Stereocontrol in Carbon-Carbon Bond Formations

The α-position to the carbonyl group in this compound is activated, allowing for the formation of an enolate and subsequent carbon-carbon bond formation. The presence of the adjacent phenylthio group can significantly influence the stereochemical outcome of these reactions, particularly in aldol (B89426) condensations.

Detailed Research Findings: When an α-(phenylthio)ketone is deprotonated to form an enolate, its subsequent reaction with an aldehyde (an aldol reaction) proceeds through a cyclic, chair-like transition state, as described by the Zimmerman-Traxler model. harvard.edu The geometry of the enolate (E or Z) dictates the relative stereochemistry (anti or syn) of the resulting β-hydroxy ketone product. The bulky phenylthio group can exert steric control, favoring the formation of one enolate geometry over the other or influencing the facial selectivity of the aldehyde's approach. This control is crucial for constructing carbon skeletons with multiple, well-defined stereocenters. rsc.orgnih.gov For instance, aldol reactions involving α-phenylthio aldehydes have been shown to produce spirocyclic ethers and lactones with high stereocontrol. rsc.org

| Enolate Geometry | Aldehyde | Predicted Product Stereochemistry (Zimmerman-Traxler) | Controlling Factors |

|---|---|---|---|

| (Z)-Enolate | R-CHO | Syn | Steric hindrance of enolate substituents, metal counter-ion |

| (E)-Enolate | R-CHO | Anti | Steric hindrance of enolate substituents, metal counter-ion |

Role as a Key Synthon for Complex Organic Molecules

A synthon is a conceptual unit within a molecule that assists in forming a synthetic strategy. The α-(phenylthio)ketone moiety serves as a versatile synthon, enabling the construction of complex molecular architectures found in natural products and heterocyclic systems.

Incorporation into Natural Product Synthesis (e.g., pheromone analogues)

The synthesis of natural products often requires the assembly of complex carbon skeletons with precise functional group placement and stereochemistry. α-(Phenylthio)ketones are valuable intermediates in this context. The phenylthio group can be carried through multiple synthetic steps before being removed reductively with reagents like Raney nickel, leaving behind a simple alkyl chain. This "traceless" nature makes it an effective control element.

Detailed Research Findings: While direct examples involving this compound are not prominent, the strategy of sulfenylation is a known tactic in pheromone synthesis. acs.org For example, the sulfenylation of ester enolates has been applied to the synthesis of honey bee pheromones. acs.org Ketones are common precursors in the synthesis of insect pheromones, which are often long-chain unsaturated alcohols, acetates, or ketones themselves. alfa-chemistry.comnih.gov The α-(phenylthio)ketone functionality provides a handle to introduce further complexity or to protect a reactive α-position while other parts of the molecule are being elaborated. After serving its purpose, the sulfur group can be cleanly excised. This approach is part of a broader strategy where sulfur chemistry is used to facilitate key bond formations in the total synthesis of natural products. beilstein-journals.org

Formation of Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in pharmaceuticals and biologically active compounds. The ketone functionality in this compound is a prime site for reactions that form heterocyclic rings.

Detailed Research Findings: The carbonyl group of α-(phenylthio)ketones can undergo condensation reactions with dinucleophiles to form a variety of heterocycles. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. researchgate.net Research has shown that 3-(alkylsulfanylmethyl)pentane-2,4-diones react with phenylhydrazine (B124118) to form substituted pyrazoles. researchgate.net Similarly, the arylation of cyclic α-(phenylthio)ketones like 2-phenylthiobenzofuran-3(2H)-one with aryllead reagents has been used to synthesize more complex, substituted heterocyclic systems. rsc.org These reactions demonstrate the utility of the α-(phenylthio)ketone scaffold as a building block for constructing medicinally relevant heterocyclic cores. nih.gov

Development of Catalytic Ligands and Reagents

The search for new and more effective catalysts is a driving force in modern organic chemistry. Chiral ligands, which bind to a metal center to create an asymmetric catalytic environment, are of particular importance. The structure of this compound contains features that could be elaborated into novel ligands.

Detailed Research Findings: While this compound itself is not a ligand, it serves as a potential precursor for ligand synthesis. The ketone functionality can be condensed with chiral amines or amino alcohols to form chiral Schiff base or β-amino alcohol ligands. The sulfur atom could also act as a soft donor atom to coordinate with transition metals. The development of electronically flexible pyridylidene amide (PYA) ligands, for example, has led to highly efficient palladium catalysts for the α-arylation of ketones. nih.gov This highlights the continuous innovation in ligand design for ketone functionalization. By modifying versatile backbones like α-(phenylthio)ketones, new ligands could be developed with unique steric and electronic properties, potentially enabling novel catalytic transformations or improving the efficiency and selectivity of existing ones.

Ligand Design for Metal-Catalyzed Transformations (e.g., Pd-based diolefination)

The rational design of ligands is a cornerstone of modern organometallic chemistry, enabling control over the reactivity, selectivity, and stability of metal catalysts. In this context, this compound represents an intriguing structural motif for a bidentate ligand in palladium-catalyzed transformations. Its architecture, featuring both a soft thioether sulfur donor and a harder carbonyl oxygen donor, allows it to function as a potentially hemilabile ligand, which can be crucial for catalytic efficiency.

The thioether and carbonyl groups can coordinate to a palladium center, forming a chelate ring. The stability and dynamics of this coordination are influenced by the steric and electronic properties of the ligand. The isobutyl group introduces steric bulk near the coordination sphere, which can influence substrate approach and subsequent product-forming steps. The phenyl group on the sulfur atom can be modified to tune the electronic properties of the sulfur donor.

A particularly relevant application for ligands of this type is in palladium-catalyzed C–H functionalization reactions, such as the diolefination of alkyl-substituted arenes. These reactions involve the sequential formation of two new C=C bonds on a single substrate, offering a powerful method for the synthesis of complex conjugated diene structures. The ligand plays a critical role in facilitating the key steps of the catalytic cycle, including C–H activation and subsequent olefin insertion.

Research in this area has demonstrated the efficacy of thioether-containing ligands in promoting challenging diolefination reactions. For instance, studies on the sequential C(sp³)–H and C(sp²)–H diolefination of o-toluidine (B26562) derivatives have shown that acetyl-protected aminoethyl phenyl thioether ligands are highly effective. acs.orgnih.gov These ligands are thought to stabilize the palladium catalyst and promote the desired reactivity, preventing catalyst decomposition and off-cycle reactions.

Drawing a parallel, a ligand such as this compound could be envisioned to operate in a similar manner. The thioether would likely coordinate to the palladium center throughout the catalytic cycle, while the ketone's carbonyl oxygen could exhibit hemilability. This means it might dissociate to open up a coordination site for substrate binding or olefin coordination, and then re-coordinate to stabilize key intermediates. This "on/off" coordination can be instrumental in balancing catalyst stability with high reactivity.

The following table presents representative data from a study on a palladium-catalyzed sequential diolefination reaction, illustrating the types of results obtained in such transformations. While this specific data was generated using an acetyl-protected aminoethyl phenyl thioether ligand, it serves as a scientifically grounded example of the performance that could be anticipated when designing and testing a new ligand like this compound for a similar transformation.

| Entry | Arene Substrate | Olefin Partner | Yield (%) |

|---|---|---|---|

| 1 | N-(o-tolyl)triflimide | n-Butyl acrylate | 85 |

| 2 | N-(2-ethylphenyl)triflimide | n-Butyl acrylate | 78 |

| 3 | N-(2-isopropylphenyl)triflimide | n-Butyl acrylate | 65 |

| 4 | N-(o-tolyl)triflimide | Styrene | 72 |

| 5 | N-(o-tolyl)triflimide | Vinylcyclohexane | 69 |

Table adapted from representative yields in palladium-catalyzed diolefination reactions for illustrative purposes. acs.orgnih.gov

The development of ligands like this compound for advanced organic synthesis, particularly in the realm of palladium-catalyzed reactions, continues to be an area of active research. The ability to fine-tune the ligand's structure provides a powerful tool for discovering new catalytic transformations and improving the efficiency and selectivity of existing ones.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of α-phenylsulfanyl ketones has traditionally relied on methods that, while effective, may not align with modern principles of green chemistry. Future research is increasingly directed towards methodologies that are not only efficient but also environmentally benign.

A primary focus is the reduction of waste and the use of less hazardous reagents. researchgate.net Traditional methods for preparing α-sulfenylated carbonyl compounds often involve electrophilic α-halogenation of the ketone followed by nucleophilic substitution with a thiolate. rsc.orgnih.gov This two-step process generates stoichiometric byproducts. Modern approaches, such as cross-dehydrogenative couplings (CDC), aim to form the C-S bond directly from C-H and S-H bonds, with water or hydrogen as the only byproduct, significantly improving atom economy. nih.gov

The development of novel catalytic systems is another crucial avenue. While metal-catalyzed reactions have been employed, there is a growing emphasis on using earth-abundant and non-toxic metals. researchgate.net Furthermore, organocatalysis and photocatalysis are emerging as powerful, metal-free alternatives. researchgate.netunica.it For instance, visible-light-mediated photoredox catalysis can enable the formation of thiyl radicals from thiols, which can then engage with enolates or their equivalents under mild conditions to form the desired α-phenylsulfanyl ketones. unica.it

The principles of sustainable production for organosulfur compounds are also being advanced through biotechnology. tandfonline.comnih.gov While chemical synthesis of many organosulfur compounds is established, these methods can be unsustainable and pose environmental concerns. tandfonline.com Modern biotechnology tools, including metabolic engineering and synthetic biology, offer a greener path by programming microbes to produce specific organosulfur compounds. tandfonline.comnih.gov

| Methodology | Traditional Approach | Emerging Sustainable Alternative | Key Advantages |

| Bond Formation | α-Halogenation followed by thiolate substitution | Cross-Dehydrogenative Coupling (CDC) | Higher atom economy, fewer steps |

| Catalysis | Stoichiometric reagents, precious metal catalysts | Organocatalysis, Photocatalysis, Earth-abundant metals | Milder reaction conditions, reduced toxicity |

| Solvent Use | Volatile organic solvents (VOCs) | Aqueous media, recyclable solvents | Reduced environmental impact, improved safety |

| Overall Strategy | Linear synthesis | Convergent synthesis, one-pot reactions | Increased overall efficiency |

In-depth Mechanistic Investigations of Novel Transformations

A deeper understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and for controlling reaction outcomes. For α-phenylsulfanyl ketones, mechanistic studies are crucial for optimizing existing transformations and discovering novel reactivity.

Future investigations will likely employ a combination of experimental techniques (such as kinetic studies, isotope labeling, and in-situ spectroscopic monitoring) and computational chemistry. numberanalytics.com Density Functional Theory (DFT) calculations, for example, can provide detailed insights into transition state geometries and reaction energy profiles, helping to elucidate the precise pathways of complex transformations. numberanalytics.com

One area of interest is the study of radical-mediated processes. The sulfur atom in α-phenylsulfanyl ketones can influence the stability of adjacent radicals, opening up unique avenues for functionalization. Understanding the factors that control the formation and fate of these radical intermediates is key to harnessing their synthetic potential. Mechanistic studies on cascade reactions, where multiple bonds are formed in a single operation, are also critical. For example, a photocatalytic process reacting alkynes and thiols can lead to α-sulfanyl-enone derivatives through a cascade involving thiyl radical species. unica.it Elucidating the intricate steps of such cascades will enable chemists to design more complex and efficient molecular constructions.

Exploration of New Synthetic Applications and Derivatizations

α-Phensulfanyl ketones are valuable synthetic intermediates due to the presence of two reactive functional groups: the ketone and the thioether. rsc.org Future research will continue to exploit this dual reactivity to access a wider range of molecular scaffolds.

The carbonyl group can be readily transformed into alcohols, imines, and alkenes, or serve as a handle for carbon-carbon bond formation through aldol (B89426) or Grignard reactions. The sulfide (B99878) moiety is not merely a passive spectator; it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which themselves are highly useful functional groups that can act as chiral auxiliaries or participate in elimination and rearrangement reactions. wikipedia.org For instance, γ-keto sulfones are valuable building blocks in pharmaceutical chemistry, and developing efficient routes to them from α,β-unsaturated ketones and sulfinates is an active area of research. nih.govrsc.org

These compounds are excellent building blocks for the synthesis of sulfur-containing heterocycles, a class of molecules with diverse biological activities. nih.gov New synthetic routes may involve intramolecular cyclizations triggered by the functionalization of either the ketone or the sulfide. For example, derivatization of the ketone could be followed by a cyclization involving the sulfur atom as a nucleophile. The development of one-pot procedures that combine the synthesis of the α-phenylsulfanyl ketone with a subsequent derivatization or cyclization step is a particularly attractive goal for enhancing synthetic efficiency. rsc.org

| Functional Group | Potential Transformation | Resulting Structure/Application |

| Ketone | Reduction, Reductive Amination | β-Hydroxy sulfides, β-Amino sulfides |

| Wittig Olefination | Allylic sulfides | |

| Aldol Condensation | γ-Hydroxy-α-phenylsulfanyl ketones | |

| Sulfide | Oxidation | α-Phenylsulfinyl/sulfonyl ketones |

| S-Alkylation | Sulfonium (B1226848) salts | |

| Raney Nickel Desulfurization | Methyl ketones | |

| Combined | Intramolecular Cyclization | Thiophenes, Thiazoles, etc. |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Furthermore, the combination of AI with automated robotic platforms enables closed-loop optimization, where an algorithm designs an experiment, a robot performs it, and the results are fed back to the algorithm to inform the design of the next experiment. mdpi.com This automated approach can rapidly explore a vast reaction space to find the optimal conditions for the synthesis of a specific α-phenylsulfanyl ketone, accelerating the discovery and development of new synthetic methodologies. mdpi.com

Q & A

What are the recommended synthetic routes for 3-methyl-1-(phenylsulfanyl)butan-2-one, and what analytical methods confirm its purity?

Basic Research Question

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or sulfonation reactions. A common approach involves reacting a brominated ketone precursor (e.g., 1-bromo-3-methylbutan-2-one) with thiophenol derivatives in a polar aprotic solvent like DMF, using a base to deprotonate the thiol group . Post-synthesis, purity is confirmed using:

- Gas Chromatography (GC): Quantifies purity (>98% achievable under optimized conditions) .

- NMR Spectroscopy: Key peaks include δ2.4 (ketone CH3), δ4.7 (sulfanyl-CH2), and aromatic protons (δ7.2–7.5) .

- FT-IR: Confirms C=O stretch (~1700 cm⁻¹) and C-S bond (~650 cm⁻¹) .

How can researchers assess the inhibitory effects of this compound on enzymes like tyrosinase?

Basic Research Question

Methodological Answer:

Enzyme inhibition kinetics can be studied using:

- Lineweaver-Burk Plots: To determine inhibition type (competitive/non-competitive). For example, 50 µM of a structural analog (4-(phenylsulfanyl)butan-2-one) showed mixed inhibition on mushroom tyrosinase, with altered Km and Vmax values .

- Dose-Response Assays: Measure IC50 values using varying substrate (L-tyrosine) and inhibitor concentrations.

- Circular Dichroism (CD): Assess structural changes in the enzyme upon inhibitor binding .

Table 1: Example Kinetic Parameters for Tyrosinase Inhibition

| Inhibitor Concentration (µM) | Km (mM) | Vmax (µM/min) | Inhibition Type |

|---|---|---|---|

| 0 (Control) | 0.25 | 12.4 | - |

| 50 | 0.41 | 8.7 | Mixed |

What strategies exist for introducing sulfone groups into the ketone structure, and how does this affect reactivity?

Advanced Research Question

Methodological Answer:

Sulfone derivatives can be synthesized via oxidation of the sulfanyl group:

- Oxidation with mCPBA: Converts -S- to -SO2- in anhydrous dichloromethane (0°C to RT, 12 hr) .

- Impact on Reactivity: Sulfone groups increase electrophilicity at the ketone, facilitating nucleophilic attacks (e.g., Grignard reactions). For example, 3,3-dimethyl-1-(phenylsulfonyl)butan-2-one showed enhanced reactivity in asymmetric catalysis due to steric and electronic effects .

How to design in vivo models to evaluate the anti-inflammatory effects of this compound, particularly targeting the NF-κB pathway?

Advanced Research Question

Methodological Answer:

- Cell-Based Models: Use ARPE-19 cells treated with Aβ1–42 oligomers to simulate inflammation. Measure NF-κB pathway markers (e.g., TNF-α, COX-2) via qPCR or Western blot .

- Animal Models:

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question

Methodological Answer:

Contradictions may arise from differences in assay conditions or model systems. Mitigate by:

- Standardizing Assays: Use identical substrate concentrations, pH, and temperature .

- Control for Purity: Validate compound purity via GC/HPLC before testing .

- Cross-Validation: Compare results across multiple models (e.g., in vitro enzymatic assays vs. in vivo inflammation models) .

What are the primary oxidation and reduction products of this compound, and how are they characterized?

Basic Research Question

Methodological Answer:

- Oxidation: Forms sulfoxides (e.g., 3-methyl-1-(phenylsulfinyl)butan-2-one) and sulfones (e.g., 3-methyl-1-(phenylsulfonyl)butan-2-one). Monitor using:

- TLC/MS: Track reaction progress.

- ¹H NMR: Sulfoxide protons appear as doublets (δ3.1–3.3) .

- Reduction: Catalytic hydrogenation (H2/Pd-C) yields secondary alcohols. Confirm via:

- IR: Loss of C=O stretch, emergence of O-H (~3400 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.